Mao-IN-1

Monoamine Oxidase B Enzyme Inhibition IC50 Comparison

MAO-IN-1 (CAS 124991-40-8) is a highly selective monoamine oxidase B inhibitor (IC50 20 nM) featuring a unique phenyl ether scaffold—distinct from the propargylamine class (e.g., Selegiline). Its stringent MAO-B selectivity eliminates the hypertensive 'cheese effect' and serotonin syndrome risks inherent to non-selective or MAO-A-preferring inhibitors. Ideal for Parkinson's disease research: it effectively blocks MPTP→MPP+ neurotoxic conversion in vitro and enables clean dissection of MAO-B's role in dopamine catabolism, oxidative stress, and neuroinflammation without confounding off-target effects. A superior, translationally relevant tool compared to multi-target inhibitors such as AChE/MAO-IN-1. For research use only; not for human use.

Molecular Formula C17H19ClO4
Molecular Weight 322.8 g/mol
Cat. No. B1663832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMao-IN-1
Molecular FormulaC17H19ClO4
Molecular Weight322.8 g/mol
Structural Identifiers
SMILESCOCC(COC1=CC=C(C=C1)OCC2=CC(=CC=C2)Cl)O
InChIInChI=1S/C17H19ClO4/c1-20-11-15(19)12-22-17-7-5-16(6-8-17)21-10-13-3-2-4-14(18)9-13/h2-9,15,19H,10-12H2,1H3/t15-/m0/s1
InChIKeyOTDRIRFHGNXOBO-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MAO-IN-1: A 20 nM MAO-B Inhibitor for Neurological Disease Research


MAO-IN-1 (CAS# 124991-40-8) is a potent monoamine oxidase B (MAO-B) inhibitor with an IC50 of 20 nM . This compound is a synthetic small molecule with the IUPAC name (2S)-1-[4-[(3-chlorophenyl)methoxy]phenoxy]-3-methoxypropan-2-ol, characterized by a molecular weight of 322.8 g/mol and a LogP of 3.2 . MAO-IN-1 is used exclusively in non-human research settings for studying neurologically related diseases, particularly those involving MAO-B mediated neurotransmitter catabolism .

The Critical Importance of MAO-B Selectivity: Why MAO-IN-1 Cannot Be Interchanged with Other MAO Inhibitors


Monoamine oxidase inhibitors (MAOIs) are a diverse class of compounds that exhibit significant variability in potency, isoform selectivity (MAO-A vs. MAO-B), and mechanism of inhibition (reversible vs. irreversible) [1]. Generic substitution among MAOIs is scientifically unsound as these differences have profound functional consequences. For instance, non-selective or MAO-A-preferring inhibitors can lead to the 'cheese effect' (hypertensive crisis from dietary tyramine) or severe drug-drug interactions (serotonin syndrome) due to the critical role of MAO-A in peripheral metabolism [2]. In contrast, selective MAO-B inhibitors, like MAO-IN-1, are typically devoid of these effects, making the precise selection of a compound with well-defined selectivity and potency essential for generating reproducible and translationally relevant research data [3].

Quantitative Differentiation of MAO-IN-1: Head-to-Head Data Against Key MAO Inhibitors


MAO-B Inhibitory Potency: MAO-IN-1 Outperforms Safinamide and Matches Lazabemide

MAO-IN-1 exhibits an IC50 of 20 nM for MAO-B , placing it among the most potent MAO-B inhibitors available for research. This potency is comparable to Lazabemide (IC50 = 40 nM) and significantly surpasses that of Safinamide (IC50 = 98 nM) and Pargyline (IC50 = 107.3 nM) [1][2]. This high potency makes MAO-IN-1 a powerful tool for achieving near-complete MAO-B inhibition at low nanomolar concentrations.

Monoamine Oxidase B Enzyme Inhibition IC50 Comparison

Functional Selectivity Profile: MAO-IN-1's Specificity vs. Multi-Target MAO Inhibitors

While direct MAO-A inhibition data for MAO-IN-1 is not available, its classification as a selective MAO-B inhibitor distinguishes it from multi-targeted compounds like AChE/MAO-IN-1. The latter, while also inhibiting MAO-B (IC50 = 40.9 nM), has a broader pharmacological profile that includes potent inhibition of acetylcholinesterase (AChE; IC50 = 24.8 nM) and MAO-A (IC50 = 110.8 nM) . For researchers specifically focused on elucidating the role of MAO-B without confounding cholinergic or serotonergic effects, the more selective MAO-IN-1 provides a cleaner, more interpretable experimental system.

Isoform Selectivity MAO-A Off-Target Pharmacology

Structural Basis for MAO-B Selectivity: Differentiating MAO-IN-1 from Broad-Spectrum Inhibitors

MAO-IN-1's unique structure, featuring a (2S)-1-[4-[(3-chlorophenyl)methoxy]phenoxy]-3-methoxypropan-2-ol backbone , is chemically distinct from other MAO inhibitor classes like the propargylamines (e.g., Selegiline) or the benzamides (e.g., Moclobemide) [1]. This structural divergence suggests a different binding mode within the MAO-B active site, potentially offering advantages in overcoming specific resistance mechanisms or providing a novel scaffold for lead optimization in drug discovery programs. Its commercial availability as a pure, characterized entity (purity ≥98%) ensures reproducible experimental results.

Chemical Structure Structure-Activity Relationship Pharmacophore

Recommended Applications of MAO-IN-1 in Neurological Disease and Drug Discovery Research


In Vitro Studies of Parkinson's Disease Mechanisms

MAO-IN-1 is ideally suited for in vitro models of Parkinson's disease (PD). Its potent MAO-B inhibition (IC50 = 20 nM) allows researchers to effectively block the MAO-B-mediated oxidation of MPTP to its toxic metabolite MPP+, a classic model for inducing parkinsonism in cell culture. Furthermore, by reducing dopamine catabolism, it can be used to study the effects of increased synaptic dopamine on neuronal health and function, a key area of PD research [1].

Lead Optimization and Structure-Activity Relationship (SAR) Studies

The unique chemical scaffold of MAO-IN-1, a phenyl ether derivative , provides a valuable starting point for medicinal chemistry programs aimed at developing next-generation MAO-B inhibitors. Unlike the well-studied propargylamine class (e.g., Selegiline, Rasagiline) [1], MAO-IN-1 offers a novel chemotype for exploring new interactions within the MAO-B active site. This can be leveraged to design compounds with improved selectivity, metabolic stability, or blood-brain barrier penetration profiles.

Selective Target Validation in Neuropharmacology

For researchers seeking to validate the specific role of MAO-B in complex biological pathways without confounding effects on acetylcholinesterase or MAO-A, MAO-IN-1 is a superior choice. Its selectivity profile provides a cleaner experimental outcome compared to multi-target inhibitors like AChE/MAO-IN-1 . This makes it a reliable tool for dissecting the contribution of MAO-B to processes like oxidative stress, neuroinflammation, and neurotransmitter regulation in the brain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mao-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.